Cas no 951625-07-3 (1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide)
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-4-carboxamide
- 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide
- 1-(2-Chloro-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
- OR2681
-
- Inchi: 1S/C13H17ClN2O3S/c1-20(18,19)10-2-3-12(11(14)8-10)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
- InChI Key: ZAVAIGDZIKDSOR-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1N1CCC(C(N)=O)CC1)S(C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 455
- Topological Polar Surface Area: 88.8
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 602.4±55.0 °C at 760 mmHg
- Flash Point: 318.1±31.5 °C
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM530725-1g |
1-(2-Chloro-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide |
951625-07-3 | 97% | 1g |
$246 | 2022-08-31 | |
| Chemenu | CM530725-5g |
1-(2-Chloro-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide |
951625-07-3 | 97% | 5g |
$729 | 2022-08-31 | |
| Apollo Scientific | OR2681-1g |
1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-4-carboxamide |
951625-07-3 | 1g |
£98.00 | 2023-09-02 | ||
| Apollo Scientific | OR2681-5g |
1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-4-carboxamide |
951625-07-3 | 5g |
£398.00 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533285-1g |
1-(2-Chloro-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide |
951625-07-3 | 98% | 1g |
¥1411.00 | 2024-04-24 | |
| Crysdot LLC | CD11005176-5g |
1-(2-Chloro-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide |
951625-07-3 | 97% | 5g |
$737 | 2024-07-19 |
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide (CAS No. 951625-07-3): A Comprehensive Overview
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide (CAS No. 951625-07-3) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to as CMP-1 for simplicity, is characterized by its piperidine core and the presence of a chloro and methylsulfonyl substituent on the phenyl ring, which contribute to its distinct biological activity.
The molecular structure of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide is of particular interest due to its potential as a lead compound in the development of novel therapeutic agents. The piperidine moiety is a common scaffold in many bioactive molecules, known for its ability to modulate various biological targets. The chloro and methylsulfonyl substituents on the phenyl ring enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug discovery.
Recent studies have highlighted the pharmacological properties of CMP-1. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that CMP-1 exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to its ability to modulate nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, CMP-1 has also been investigated for its potential as an analgesic. Preclinical studies in animal models have demonstrated that CMP-1 can effectively reduce pain sensitivity without causing significant side effects. The mechanism of action is believed to involve the modulation of nociceptive pathways, particularly through interactions with opioid receptors.
The safety profile of CMP-1 has been evaluated in several preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with no major adverse effects observed in animal models. These findings suggest that CMP-1 has a favorable safety margin, which is crucial for its further development as a therapeutic agent.
The pharmacokinetic properties of CMP-1 have also been studied extensively. Oral administration of the compound results in rapid absorption and distribution, with peak plasma concentrations achieved within 1-2 hours. The half-life of CMP-1 is moderate, allowing for once or twice daily dosing regimens. Metabolism primarily occurs via hepatic enzymes, with major metabolites being excreted in urine and feces.
In terms of clinical applications, CMP-1 shows promise in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects. Early results from phase I trials have been encouraging, with patients reporting significant reductions in pain and inflammation without serious adverse events.
The development of CMP-1 as a therapeutic agent is part of a broader trend in medicinal chemistry towards the design of multifunctional compounds that can target multiple biological pathways simultaneously. This approach aims to enhance therapeutic efficacy while minimizing side effects, which is particularly important in the treatment of complex diseases such as chronic inflammation.
In conclusion, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide (CAS No. 951625-07-3) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent for chronic inflammatory conditions and pain management. Ongoing research continues to explore its full potential, with clinical trials providing valuable insights into its efficacy and safety profile.
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